N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
CAS No.:
Cat. No.: VC16384526
Molecular Formula: C14H14Cl2N2O4S2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14Cl2N2O4S2 |
|---|---|
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(8-2-3-9(15)10(16)4-8)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3 |
| Standard InChI Key | OGIDRBSEXLGHBH-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl |
Introduction
N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound with a complex molecular structure characterized by a thiazole ring fused with a thiophene moiety. The presence of dichlorophenyl and methoxyacetamide groups suggests potential bioactivity, making it an interesting target for pharmaceutical and biochemical research.
Structural Characteristics
The compound's structure includes:
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Thiazolothiophene Core: A bicyclic system combining sulfur and nitrogen atoms.
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Dichlorophenyl Group: Enhances hydrophobic interactions and may contribute to binding affinity in biological systems.
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Methoxyacetamide Side Chain: Likely involved in solubility and molecular interactions.
The molecular formula and weight are derived from its chemical structure. Advanced spectroscopic techniques such as NMR and mass spectrometry are typically used to confirm its identity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2O3S |
| Molecular Weight | ~337.19 g/mol |
| Functional Groups | Dichlorophenyl, Methoxyacetamide, Thiazole |
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Thiazolothiophene Core: Achieved through cyclization reactions involving sulfur-containing precursors.
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Introduction of the Dichlorophenyl Group: Via electrophilic substitution or coupling reactions.
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Attachment of the Methoxyacetamide Group: Through amidation or esterification processes.
Each step is optimized for yield and purity using techniques such as recrystallization or chromatography.
Biological Activity
Preliminary studies on related compounds suggest that N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide may exhibit:
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Anti-inflammatory Properties: Due to its structural resemblance to known cyclooxygenase (COX) inhibitors.
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Potential Antimicrobial Effects: The dichlorophenyl group is often associated with activity against bacterial and fungal strains.
Analytical Data
To verify its structure and purity:
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Nuclear Magnetic Resonance (NMR): Confirms the chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): Provides molecular ion peaks matching the expected molecular weight.
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Infrared Spectroscopy (IR): Identifies characteristic absorption bands for functional groups like C=O (~1700 cm⁻¹) and C-Cl (~700 cm⁻¹).
Applications
This compound is primarily investigated for its pharmaceutical potential:
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Drug Development: Its structural features make it a candidate for anti-inflammatory or antimicrobial agents.
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Chemical Probes: Useful in understanding biological pathways involving sulfur-containing heterocycles.
Challenges and Future Directions
While promising, challenges include:
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Limited bioavailability due to hydrophobicity.
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Potential toxicity from the dichlorophenyl group.
Future research should focus on modifying its structure to enhance solubility and reduce side effects while retaining biological activity.
| Aspect | Future Direction |
|---|---|
| Solubility | Introduce hydrophilic groups |
| Toxicity | Replace dichlorophenyl moiety |
| Biological Testing | In vitro and in vivo studies |
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